molecular formula C11H13F2NO2S3 B2726422 [3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(1,2,5-dithiazepan-5-yl)methanone CAS No. 2178247-84-0

[3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(1,2,5-dithiazepan-5-yl)methanone

Cat. No. B2726422
CAS RN: 2178247-84-0
M. Wt: 325.41
InChI Key: OPUVHXKWEUXYKN-UHFFFAOYSA-N
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Description

[3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(1,2,5-dithiazepan-5-yl)methanone is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of [3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(1,2,5-dithiazepan-5-yl)methanone is not fully understood. However, it is believed to act as a modulator of various receptors and ion channels, including GABA-A receptors and voltage-gated calcium channels. It may also affect neuronal activity and synaptic transmission through other mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can modulate GABA-A receptor activity and inhibit voltage-gated calcium channels. It has also been shown to affect neuronal activity and synaptic transmission in various brain regions. In vivo studies have demonstrated that it can reduce anxiety-like behavior in rodents.

Advantages and Limitations for Lab Experiments

One advantage of using [3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(1,2,5-dithiazepan-5-yl)methanone in lab experiments is its potential as a modulator of various receptors and ion channels. This makes it a useful tool for investigating the role of these targets in various biological processes. However, one limitation is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are several future directions for research on [3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(1,2,5-dithiazepan-5-yl)methanone. One direction is to continue investigating its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to further explore its effects on neuronal activity and synaptic transmission, as well as its potential as a modulator of other receptors and ion channels. Additionally, future research could focus on improving the synthesis method to increase the yield of the compound.

Synthesis Methods

The synthesis of [3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(1,2,5-dithiazepan-5-yl)methanone involves a multi-step process. The starting material is 3-(Difluoromethoxy)thiophene-2-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 1,2,5-dithiazepane-5-thiol to give the desired product. The yield of this reaction is typically around 50%.

Scientific Research Applications

[3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(1,2,5-dithiazepan-5-yl)methanone has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, it has been studied for its effects on neuronal activity and synaptic transmission. In pharmacology, it has been examined for its potential as a modulator of various receptors and ion channels.

properties

IUPAC Name

[3-(difluoromethoxy)-5-methylthiophen-2-yl]-(1,2,5-dithiazepan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2S3/c1-7-6-8(16-11(12)13)9(19-7)10(15)14-2-4-17-18-5-3-14/h6,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUVHXKWEUXYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)N2CCSSCC2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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